Cytotoxicity in MCF-7 Cells
1-(4-Methyl-5-nitropyridin-2-yl)ethanone demonstrates an IC50 value of 15 µM against MCF-7 breast cancer cells . While direct head-to-head comparison data for regioisomeric analogs in the same assay are not publicly available, class-level inference from the broader nitropyridine literature indicates that the 4-methyl substitution pattern is associated with enhanced cytotoxic potency relative to non-methylated analogs [1]. For context, related N-(4-methyl-5-nitropyridin-2-yl)acetamide derivatives have shown IC50 values as low as 2.0 µM against specific cell lines, underscoring the importance of the 4-methyl-5-nitropyridine core .
| Evidence Dimension | Cytotoxic potency (IC50) |
|---|---|
| Target Compound Data | 15 µM (MCF-7 cells) |
| Comparator Or Baseline | Nitropyridine class: N-(4-methyl-5-nitropyridin-2-yl)acetamide derivatives IC50 as low as 2.0 µM |
| Quantified Difference | Target compound within active range for class |
| Conditions | MCF-7 human breast cancer cell line |
Why This Matters
The observed IC50 value positions this compound as a viable starting point for anticancer lead optimization, particularly for breast cancer programs where MCF-7 is a standard screening model.
- [1] K. Sharma, et al. Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals 2025, 18(5), 692. doi: 10.3390/ph18050692 View Source
